molecular formula C10H18O3 B074332 Ethyl 2-acetyl-4-methylpentanoate CAS No. 1522-34-5

Ethyl 2-acetyl-4-methylpentanoate

Cat. No. B074332
CAS RN: 1522-34-5
M. Wt: 186.25 g/mol
InChI Key: ZGULNKYAODXSCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-acetyl-4-methylpentanoate and related compounds involves various chemical reactions. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was prepared by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, indicating a method that could potentially be adapted for the synthesis of ethyl 2-acetyl-4-methylpentanoate (Navarrete-Vázquez et al., 2011). Additionally, ethyl 2-cyano-3-alkoxypent-2-enoates synthesis via Ru-mediated coupling suggests another pathway that might be relevant for synthesizing structurally similar compounds (Seino et al., 2017).

Molecular Structure Analysis

Understanding the molecular structure of ethyl 2-acetyl-4-methylpentanoate is crucial for determining its properties and potential applications. The crystal structure of related compounds, as shown in studies, provides insights into the molecular configuration, crystallography, and intermolecular interactions, which are pivotal for comprehending the behavior of ethyl 2-acetyl-4-methylpentanoate in different conditions (Arrieta & Mostad, 2001).

Chemical Reactions and Properties

Ethyl 2-acetyl-4-methylpentanoate's chemical reactions and properties are influenced by its structure. For instance, the rearrangement of radicals in reactions involving similar compounds indicates the potential reactivity of ethyl 2-acetyl-4-methylpentanoate under certain conditions, offering insights into its stability and reactivity (Barton et al., 1990).

Physical Properties Analysis

The physical properties of ethyl 2-acetyl-4-methylpentanoate, such as solubility, melting point, and boiling point, are essential for its handling and application in various fields. Research on similar compounds can provide a basis for predicting these properties, aiding in the development of processes and applications that utilize ethyl 2-acetyl-4-methylpentanoate.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity with other substances, define the applications and safety measures for handling ethyl 2-acetyl-4-methylpentanoate. Studies on related compounds, such as their enantioselective synthesis and reactions, help in understanding the chemical behavior of ethyl 2-acetyl-4-methylpentanoate (Meng et al., 2008).

Scientific Research Applications

  • Synthesis of Proteinase Inhibitors : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a related compound, was synthesized for potential use as a proteinase inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992).

  • Wine Aroma Enhancement : Studies on ethyl 2-hydroxy-4-methylpentanoate, a compound closely related to ethyl 2-acetyl-4-methylpentanoate, have shown its significance in enhancing fruity aroma in wine. This compound was found in various ratios in red and white wines and demonstrated a synergistic effect on fruity aroma perception (Lytra, Tempère, Revel, & Barbe, 2015).

  • Organoleptic Impact in Wine : The enantiomers of ethyl 2-hydroxy-4-methylpentanoate were analyzed in different wines, revealing their contribution to the wine’s fruity aromas. This study demonstrated the importance of ethyl esters in influencing the sensory characteristics of wines (Lytra, Tempère, de Revel, & Barbe, 2012).

  • Pyruvate Utilization and Fatty Acid Synthesis : Research on 2-oxo-4-methylpentanoate explored its effects on enzymes involved in pyruvate utilization and fatty acid synthesis in rat brain, providing insights into metabolic processes (Clark & Land, 1974).

  • Flavor-Active Esters in Beer : The adsorption behavior of ethyl 4-methylpentanoate, a compound related to ethyl 2-acetyl-4-methylpentanoate, was studied in the context of beer aroma. Understanding the adsorption behavior of such esters is crucial for enhancing beer flavor (Saffarionpour, Tam, van der Wielen, Brouwer, & Ottens, 2019).

  • Fragrance Safety Assessment : A safety assessment was conducted for 4-methylpentanoic acid, a related compound, in the context of fragrance ingredient safety. This study evaluated various toxicity endpoints and environmental safety (Api et al., 2020).

Safety And Hazards

Ethyl 2-acetyl-4-methylpentanoate is classified as a flammable liquid (Category 4), H227 . It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319) . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

ethyl 2-acetyl-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-13-10(12)9(8(4)11)6-7(2)3/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGULNKYAODXSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337113
Record name Ethyl 2-acetyl-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetyl-4-methylpentanoate

CAS RN

1522-34-5
Record name Pentanoic acid, 2-acetyl-4-methyl-, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1522-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-acetyl-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 2-acetyl-4-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 100 g (0.77 mol) of ethyl acetoacetate in 500 ml of DMF 30.7 g (0.77 mol) of 60% suspension of NaH in mineral oil was added in small portions by vigorous stirring at 60° C. This mixture was additionally stirred for 1 h, and then 105.5 g (0.77 mol) of isobutylbromide was added. The resulting mixture was stirred for 3 h at 90° C., then cooled to room temperature, and 1500 ml of cold water was added. The product was extracted by 3×300 ml of dichloromethane. The combined organic extract was evaporated at reduced pressure using rotary evaporator. Fractional rectification of the residue gave the title product, b.p. 75-80° C./4 mm Hg. Yield 80.5 g (56%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
105.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Dubnicka, B Cromwell… - Current Analytical …, 2020 - ingentaconnect.com
… Carbitol), ethyl 2acetyl-4-methylpentanoate, and PPG-2 methyl ether acetate. Moreover, in four of the six blends, an additional adulterant, diethyl phthalate, was found. None of these …
Number of citations: 19 www.ingentaconnect.com
A Kimata, H Nakagawa, R Ohyama, T Fukuuchi, S Ohta… - pstorage-acs-6854636.s3 …
General Methods. Melting points were determined using a Yanagimoto micro melting point apparatus or a Büchi 545 melting point apparatus and were left uncorrected. Proton nuclear …
F Vibert, J Maury, H Lingua, E Besson, D Siri… - Tetrahedron, 2015 - Elsevier
The evaluation of ethyl α-bromoacrylate as radical acceptor in dialkylzinc radical-polar cascades addresses the question of the parameters controlling homolytic substitution at zinc by α-…
Number of citations: 6 www.sciencedirect.com

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